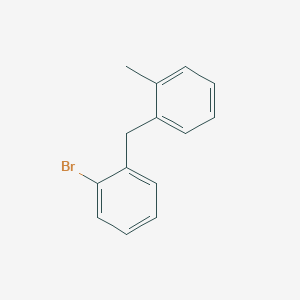

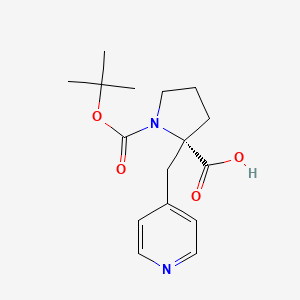

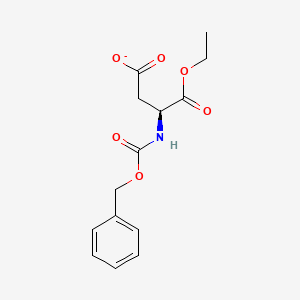

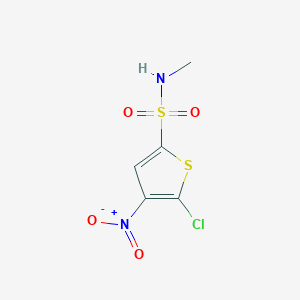

![molecular formula C14H10O2S B6336513 Methyl dibenzo[b,d]thiophene-4-carboxylate CAS No. 60718-97-0](/img/structure/B6336513.png)

Methyl dibenzo[b,d]thiophene-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl dibenzo[b,d]thiophene-4-carboxylate” is a chemical compound . It is related to Dibenzothiophene (DBT), an organosulfur compound consisting of two benzene rings fused to a central thiophene ring . DBT is chemically somewhat similar to anthracene .

Synthesis Analysis

Dibenzothiophene, a related compound, is prepared by the reaction of biphenyl with sulfur dichloride in the presence of aluminium chloride . Reduction with lithium results in scission of one C-S bond . With butyllithium, this heterocycle undergoes stepwise lithiation at the 4-position . S-oxidation with peroxides gives the sulfoxide .

Scientific Research Applications

Methyl dibenzo[b,d]thiophene-4-carboxylate has been studied for its potential applications in scientific research. For example, this compound has been used as a catalyst in organic reactions, such as the Suzuki-Miyaura reaction and the Heck reaction. Additionally, this compound has been studied for its ability to act as a drug delivery system, as it has been shown to have a high affinity for certain drugs and can be used to target specific tissues or organs.

Mechanism of Action

Target of Action

Methyl dibenzo[b,d]thiophene-4-carboxylate is a complex organic compound The primary targets of this compound are currently not well-defined in the literature

Mode of Action

Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of properties and applications . They are utilized in industrial chemistry and material science

Result of Action

Compounds with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Advantages and Limitations for Lab Experiments

Methyl dibenzo[b,d]thiophene-4-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high yield. Additionally, it is highly soluble in both aqueous and organic solvents, making it ideal for use in many different types of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable, and it can be difficult to control the concentration of the compound in a reaction.

Future Directions

Methyl dibenzo[b,d]thiophene-4-carboxylate has many potential future applications. For example, it could be used to develop more efficient drug delivery systems, as well as to improve the solubility of drugs. Additionally, it could be used to create more efficient catalysts for organic reactions, as well as to improve the efficiency of certain biochemical and physiological processes. Finally, this compound could be used to create novel compounds with unique properties, which could be used in a variety of applications.

Synthesis Methods

Methyl dibenzo[b,d]thiophene-4-carboxylate can be synthesized from the reaction of 4-bromomethylbenzoic acid and 2-methylthiophene-3-carboxaldehyde in the presence of a base. This reaction yields a high yield of this compound and is relatively simple to perform. The reaction can be carried out in either an aqueous or organic solvent, depending on the desired product.

properties

IUPAC Name |

methyl dibenzothiophene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2S/c1-16-14(15)11-7-4-6-10-9-5-2-3-8-12(9)17-13(10)11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYDQWXQCLIFQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1SC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50821661 |

Source

|

| Record name | Methyl dibenzo[b,d]thiophene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50821661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60718-97-0 |

Source

|

| Record name | Methyl dibenzo[b,d]thiophene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50821661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.